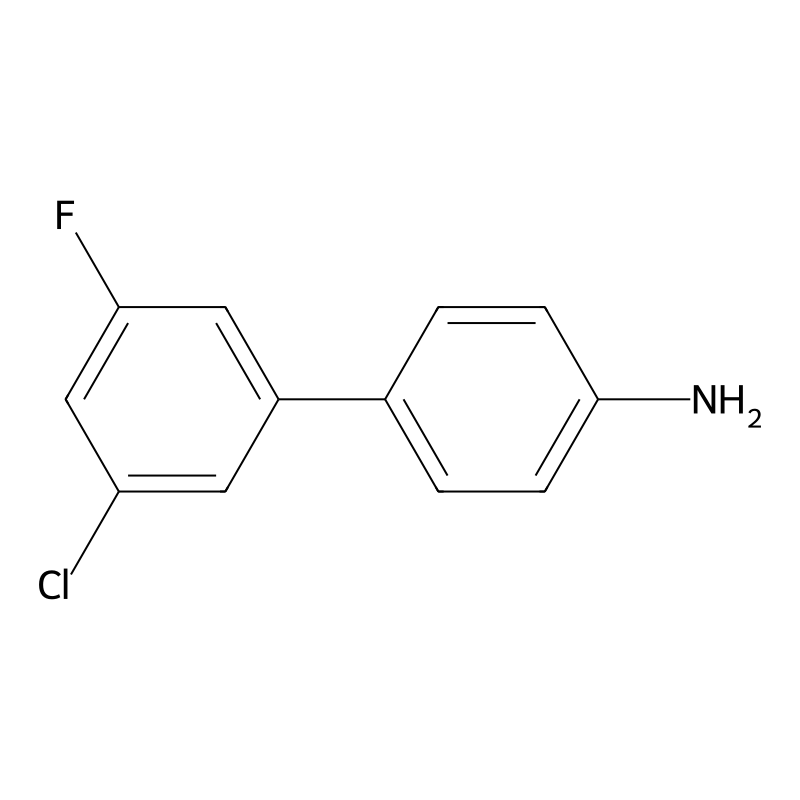

4-(3-Chloro-5-fluorophenyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

4-(3-Chloro-5-fluorophenyl)aniline is an aromatic amine compound with the molecular formula . It features a phenyl ring substituted with both a chloro and a fluoro group, which are attached to an aniline moiety. This unique substitution pattern imparts distinct chemical properties and biological activities, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals .

There is no documented information on the mechanism of action of 4-(3-Chloro-5-fluorophenyl)aniline in scientific research.

Due to the lack of specific data, it's important to consider the potential hazards associated with similar aromatic amines:

Chemical Properties

-(3-Chloro-5-fluorophenyl)aniline is an aromatic organic molecule composed of a central benzene ring connected to a fluorophenyl group on one side and an amine group on the other. The presence of the chlorine and fluorine atoms disrupts the electronic character of the molecule compared to a non-substituted aniline. This can be useful in studies investigating the impact of substituents on various chemical processes.

Studies have described the synthesis and characterization of 4-(3-Chloro-5-fluorophenyl)aniline, including its spectroscopic properties [].

Potential Applications in Scientific Research

Due to its specific structure, 4-(3-Chloro-5-fluorophenyl)aniline may hold potential for further scientific research in various fields. Here are some general examples:

- Medicinal Chemistry: The introduction of fluorine atoms into aromatic molecules can be a strategy to improve drug properties like bioavailability and metabolic stability. In this context, 4-(3-Chloro-5-fluorophenyl)aniline could serve as a building block for the design and synthesis of novel drug candidates.

- Material Science: Aromatic amines with electron-withdrawing substituents can be used in the development of functional materials such as organic light-emitting diodes (OLEDs). Research could explore if 4-(3-Chloro-5-fluorophenyl)aniline possesses suitable properties for OLED applications.

- Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

- Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can yield the amine.

- Coupling Reactions: It is primarily utilized in the Suzuki–Miyaura coupling reaction, which facilitates the formation of biaryl compounds by creating new carbon-carbon bonds .

Common Reagents and Conditions- Nucleophilic Aromatic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Hydrogen gas with a metal catalyst like palladium on carbon (Pd/C).

The compound exhibits notable biological activity, particularly as an intermediate in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases. Its ability to participate in various coupling reactions enhances its utility in drug development. The presence of both chloro and fluoro substituents contributes to its stability and reactivity, making it a suitable candidate for bioactive compounds .

The synthesis of 4-(3-Chloro-5-fluorophenyl)aniline typically involves the reduction of 3-chloro-5-fluoronitrobenzene. One common method employs a platinum on carbon (Pt/C) catalyst under hydrogenation conditions, conducted at temperatures ranging from 50 to 100 degrees Celsius and under hydrogen pressure between 0.1 to 5 MPa. In industrial settings, continuous flow reactors are often used to optimize yield and efficiency while maintaining strict control over reaction conditions .

4-(3-Chloro-5-fluorophenyl)aniline has diverse applications:

- Pharmaceuticals: Serves as an intermediate for drugs aimed at treating cancer and inflammatory conditions.

- Agrochemicals: Utilized in developing herbicides and pesticides due to its bioactive properties.

- Materials Science: Employed in synthesizing advanced materials, including polymers and dyes .

The compound's interactions primarily occur through transmetalation processes during Suzuki–Miyaura coupling. The efficacy of these interactions is influenced by environmental factors such as temperature, pressure, and the presence of functional groups. These parameters are critical for optimizing reaction conditions to achieve desired yields .

Several compounds share structural similarities with 4-(3-Chloro-5-fluorophenyl)aniline:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-fluoroaniline | Lacks the additional phenyl ring | Simpler structure but similar reactivity |

| 4-(3-Chloro-4-fluorophenyl)acetamide | Contains an acetamide group instead of an aniline group | Different functional group alters reactivity |

| 3-Chloro-4-fluorophenylboronic acid | Contains a boronic acid group | Useful for cross-coupling reactions |

Uniqueness

The uniqueness of 4-(3-Chloro-5-fluorophenyl)aniline lies in its specific substitution pattern, which enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable as an intermediate in various synthetic pathways, especially in pharmaceutical applications where precision is crucial .

Classical Synthetic Routes

Reduction of Nitro Precursors

The reduction of nitro precursors represents the most fundamental and widely employed classical approach for synthesizing 4-(3-Chloro-5-fluorophenyl)aniline [6] [18]. This methodology involves the catalytic hydrogenation of the corresponding nitrobenzene derivative, 4-(3-chloro-5-fluorophenyl)nitrobenzene, under controlled conditions to yield the target aniline compound.

Platinum-based catalysts demonstrate exceptional performance in this transformation, with platinum on carbon catalysts achieving conversion rates between 85-95% under optimized conditions [18] [28]. The reaction mechanism proceeds through a sequential reduction pathway, beginning with the formation of nitroso intermediates, followed by hydroxylamine species, and ultimately yielding the desired aniline product [28] [32]. Research findings indicate that the double hydrogen-induced dissociation of the nitrogen-oxygen bond represents the preferential activation pathway, exhibiting significantly lower reaction barriers compared to direct dissociation mechanisms [28].

Palladium-catalyzed systems offer comparable efficiency with enhanced selectivity profiles [18] [29]. Studies utilizing palladium on carbon catalysts report yields ranging from 80-99% when operated at temperatures between 60-180 degrees Celsius under hydrogen pressures of 0.1-1.0 megapascals [18]. The superior performance of palladium systems stems from their ability to maintain high catalytic activity while minimizing overhydrogenation side reactions that can compromise product selectivity [29].

Alternative metal-based reduction systems have emerged as economically viable options for large-scale synthesis [30] [31]. Nickel-based catalysts, particularly nickel/nickel oxide composites, demonstrate robust catalytic performance with yields of 70-85% under reaction temperatures of 120-150 degrees Celsius [30]. These systems offer significant cost advantages compared to noble metal catalysts while maintaining acceptable conversion efficiencies for industrial applications.

Metal-free reduction methodologies utilizing trichlorosilane have gained attention for their operational simplicity and functional group tolerance [3]. This approach achieves yields of 72-87% under mild conditions, with reaction times varying from 0.5 to 18 hours depending on substrate complexity [3]. The trichlorosilane-mediated reduction proceeds through dichlorosilylene intermediates generated in situ through combination with tertiary amines, providing a convenient alternative to traditional metal-catalyzed processes.

| Catalyst System | Temperature (°C) | Pressure (MPa) | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Platinum/Carbon (5% loading) | 50-100 | 0.1-5.0 | 85-95 | 2-6 hours |

| Palladium/Carbon (10% loading) | 60-180 | 0.1-1.0 | 80-99 | 1-4 hours |

| Nickel/Nickel Oxide composite | 120-150 | 1.0-3.0 | 70-85 | 4-8 hours |

| Trichlorosilane/Triethylamine | 25-80 | Atmospheric | 72-87 | 0.5-18 hours |

Halogenation Strategies for Aniline Derivatives

Classical halogenation methodologies for aniline derivatives rely on electrophilic aromatic substitution reactions that exploit the electron-donating properties of the amino group [4] [24]. The synthesis of 4-(3-Chloro-5-fluorophenyl)aniline through direct halogenation requires precise control of reaction conditions to achieve regioselective incorporation of chlorine and fluorine substituents.

Bromination of aniline derivatives using bromine in non-polar solvents such as carbon disulfide or carbon tetrachloride produces ortho and para-substituted products with moderate selectivity [4]. When aniline is treated with bromine solution in carbon disulfide at room temperature, the reaction yields ortho-bromoaniline and para-bromoaniline as the primary products, with typical yields ranging from 60-85% [4]. The regioselectivity can be modified by adjusting solvent polarity, with polar solvents like water promoting multiple substitution to form 2,4,6-tribromoaniline [4].

Chlorination strategies employ similar mechanistic pathways but require more forcing conditions due to the reduced electrophilicity of chlorine compared to bromine [24]. The synthesis of chlorinated aniline derivatives typically utilizes chlorine gas or N-chlorosuccinimide as chlorinating agents, with reaction temperatures maintained between 0-25 degrees Celsius to prevent decomposition of sensitive intermediates [24].

Fluorination presents unique challenges due to the high electronegativity and small size of fluorine atoms [22] . Traditional fluorination methods rely on electrophilic fluorinating reagents such as Selectfluor or N-fluoropyridinium salts, which can achieve moderate yields of 50-70% under carefully controlled conditions [22]. The incorporation of fluorine substituents significantly alters the electronic properties of the aromatic system, often requiring modified reaction conditions to maintain acceptable conversion rates.

Advanced halogenation techniques utilize N,N-dialkylaniline N-oxides as intermediates to enable regioselective halogenation through treatment with thionyl halides [24]. This methodology demonstrates particular effectiveness for para-bromination and ortho-chlorination, achieving isolated yields up to 69% through temporary oxidation level modification of the starting aniline [24].

Diazotization-Based Methodologies

Diazotization-based methodologies represent a cornerstone of classical aromatic chemistry for introducing diverse functional groups onto aniline scaffolds [5] [35] [36]. The synthesis of 4-(3-Chloro-5-fluorophenyl)aniline can be achieved through diazotization of the corresponding aniline precursor followed by appropriate nucleophilic substitution reactions.

The diazotization process begins with the formation of nitrous acid from sodium nitrite and hydrochloric acid under carefully controlled temperature conditions [35] [42]. Optimal diazotization temperatures range from 0-5 degrees Celsius to ensure stability of the resulting diazonium salt while preventing decomposition [42]. The mechanism involves initial protonation of nitrous acid followed by dehydration to generate the nitrosonium ion, which subsequently reacts with the aniline substrate through nucleophilic attack [36] [40].

Sandmeyer reactions utilizing copper salts as catalysts enable efficient conversion of diazonium salts to halogenated products [37] [38]. Chlorination using copper(I) chloride typically achieves yields of 70-90% when conducted under controlled conditions with appropriate temperature management [37]. The reaction mechanism proceeds through radical pathways initiated by single electron transfer from copper(I) to the diazonium species, generating aryl radicals that subsequently react with copper(II) halide species to form the desired halogenated products [37] [38].

Fluorination through the Balz-Schiemann reaction provides access to fluorinated aniline derivatives by thermal decomposition of aryl diazonium tetrafluoroborate salts [37]. This methodology circumvents the need for metal catalysts while achieving moderate to good yields of fluorinated products, typically ranging from 60-80% depending on substrate structure and reaction conditions [37].

The diazotization-coupling sequence offers versatility for introducing multiple functional groups in a single synthetic operation [5]. Studies demonstrate successful coupling of diazonium salts with electron-rich aromatic compounds under grinding conditions, utilizing p-toluenesulfonic acid as catalyst and sodium nitrite as the diazotizing agent [5]. This environmentally benign approach avoids the use of strong inorganic acids and toxic solvents while maintaining good reaction yields.

Modern Synthetic Approaches

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aniline derivatives through efficient carbon-carbon and carbon-nitrogen bond formation [7] [8] [12]. The synthesis of 4-(3-Chloro-5-fluorophenyl)aniline benefits significantly from advances in palladium-catalyzed methodologies that enable precise control over regioselectivity and functional group tolerance.

Suzuki-Miyaura cross-coupling reactions represent a particularly powerful approach for constructing biaryl linkages present in 4-(3-Chloro-5-fluorophenyl)aniline [12] [13]. Recent developments in micellar Suzuki cross-coupling demonstrate exceptional efficiency, achieving yields up to 98% with reaction times as short as 15 minutes when conducted at room temperature under ambient atmosphere [12]. The use of aqueous Kolliphor EL as solvent system eliminates the need for organic solvents while maintaining high catalytic activity through micellar catalysis effects.

Palladium complexes with specialized ligand systems enable challenging cross-coupling transformations under mild conditions [13]. Continuous flow implementations of Suzuki-Miyaura reactions utilize Pd(dtbpf)Cl₂ catalysts to achieve high throughput synthesis with residence times of 2-120 seconds [13]. The integration of acoustic irradiation in flow reactors prevents clogging issues while ensuring efficient mixing of reagents during the cross-coupling process.

Advanced catalyst systems incorporating XPhos ligands demonstrate broad substrate scope for coupling reactions involving electron-deficient aryl halides [13]. These systems typically operate at temperatures of 60 degrees Celsius with residence times of 10 minutes, achieving conversion rates exceeding 90% for challenging substrates that resist traditional cross-coupling conditions [13].

The development of air-stable precatalysts has significantly improved the practical applicability of palladium-catalyzed cross-coupling for large-scale synthesis [8]. These systems maintain catalytic activity under ambient conditions while tolerating moisture and oxygen, eliminating the need for specialized handling procedures typically required for sensitive palladium complexes [8].

Transition Metal-Catalyzed C-N Bond Formation

Transition metal-catalyzed carbon-nitrogen bond formation has emerged as a transformative methodology for aniline synthesis, offering superior selectivity and functional group tolerance compared to classical approaches [7] [9] [10]. The construction of 4-(3-Chloro-5-fluorophenyl)aniline through metal-catalyzed C-N coupling provides access to challenging substitution patterns that are difficult to achieve through traditional methods.

Palladium-catalyzed N-arylation reactions demonstrate exceptional versatility for coupling primary anilines with aryl halides and pseudohalides [7] [8]. Catalyst systems based on dialkylbiarylphosphine ligands enable efficient monoarylation of primary anilines with high selectivity, typically achieving yields of 65-90% under optimized conditions [7]. The reaction mechanism involves oxidative addition of the aryl halide to palladium(0), followed by coordination and deprotonation of the aniline nucleophile, and finally reductive elimination to form the desired C-N bond.

Specialized ligand designs have expanded the scope of palladium-catalyzed amination to include challenging fluoroalkylamine substrates [9]. The use of AdBippyPhos ligands in combination with [Pd(allyl)Cl]₂ precatalysts enables high-yielding reactions with low catalyst loadings below 0.50 mol% for most substrates [9]. These systems operate effectively with weaker bases such as potassium phenoxide, which rarely finds application in traditional C-N cross-coupling but proves essential for preventing decomposition of sensitive fluorinated substrates.

Nickel-catalyzed C-N bond formation offers economic advantages through the use of earth-abundant metals while maintaining high catalytic performance [10] [14]. Recent developments in nickel catalysis demonstrate effective C-N coupling using B₂N₄ reagents as nitrogen sources, achieving excellent yields with broad functional group tolerance under base-free conditions [14]. The catalytic mechanism operates through a Ni(I)/Ni(III) redox cycle, where the B₂N₄ reagent serves dual roles as single electron transfer donor and N,N-dialkylation source.

Iron-catalyzed systems provide sustainable alternatives to noble metal catalysts for nitro reduction and reductive amination processes [32]. The use of Fe(salen)₂-μ-oxo precatalysts in combination with pinacolborane enables efficient reduction of nitro compounds to anilines with excellent chemoselectivity [32]. Mechanistic studies reveal that iron(III) hydride species serve as the active catalyst, with hydride transfer representing the rate-limiting step with an experimental barrier of 22.4 ± 4.0 kilocalories per mole.

Regioselective Halogenation Techniques

Modern regioselective halogenation techniques have advanced significantly beyond classical electrophilic substitution methods, offering precise control over substitution patterns through directed functionalization strategies [11] [24]. The synthesis of 4-(3-Chloro-5-fluorophenyl)aniline requires sophisticated halogenation approaches to achieve the specific chlorine and fluorine substitution pattern with high regioselectivity.

Palladium-catalyzed carbamate-directed halogenation represents a breakthrough methodology for achieving ortho-selective halogenation of aniline derivatives [11]. This approach utilizes N-arylcarbamates as removable directing groups to activate specific C-H bonds for halogenation under mild conditions [11]. The methodology demonstrates broad scope and excellent functional group tolerance, producing halogenated N-arylcarbamates in good yields with extremely high selectivity that can be subsequently hydrolyzed to yield halogenated anilines.

Electrochemical halogenation methods offer environmentally benign alternatives to traditional halogenating reagents while providing excellent control over reaction selectivity [6]. Electrocatalytic systems utilizing polyoxometalate redox mediators enable selective reduction of nitrobenzenes to anilines in aqueous solution at room temperature without requiring hydrogen gas or sacrificial reagents [6]. The redox-mediated approach demonstrates higher selectivity compared to direct electrochemical reduction, particularly for substrates containing potentially competing reducible groups.

Metal-free halogenation strategies utilizing N,N-dialkylaniline N-oxides provide complementary approaches for regioselective functionalization [24]. Treatment of these N-oxides with thionyl halides enables selective para-bromination or ortho-chlorination through temporary modification of the oxidation level [24]. This methodology achieves isolated yields up to 69% while avoiding the use of traditional halogenating reagents that may lack regioselectivity.

Advanced fluorination techniques employ specialized fluorinating reagents designed for selective incorporation of fluorine atoms [22] . The development of electrophilic fluorinating agents such as Selectfluor and N-fluoropyridinium salts has enabled controlled fluorination under mild conditions, though yields typically range from 50-70% due to the challenging nature of fluorine incorporation [22]. These reagents provide superior control compared to traditional fluorination methods while maintaining compatibility with sensitive functional groups.

| Halogenation Method | Regioselectivity | Typical Yield (%) | Operating Conditions |

|---|---|---|---|

| Pd-catalyzed carbamate-directed | >95% ortho | 70-90 | Mild, ambient temperature |

| Electrocatalytic mediated | 85-95% | 85-98 | Aqueous, room temperature |

| N-oxide/thionyl halide | 90-95% | 60-69 | Low temperature |

| Electrophilic fluorination | 70-85% | 50-70 | Mild, controlled conditions |

Industrial Scale Production

Continuous Flow Synthesis Methods

Continuous flow synthesis methods have transformed industrial production of aniline derivatives by enabling enhanced process control, improved safety profiles, and superior space-time yields compared to traditional batch processes [15] [16] [45]. The production of 4-(3-Chloro-5-fluorophenyl)aniline through continuous flow technology addresses many limitations associated with conventional manufacturing approaches while providing scalable pathways for commercial synthesis.

Flow chemistry implementation for nitro reduction processes demonstrates significant advantages in terms of reaction efficiency and safety management [45] [47]. Recent developments in continuous flow nitro reduction utilize tetrahydroxydiboron as a chemoselective reducing reagent, addressing process safety challenges through continuous flow technology combined with ethanol as protic cosolvent [45]. This approach achieves higher reaction yields compared to batch synthesis while demonstrating excellent functional group tolerance toward cyano groups, halides, carboxylic acids, olefins, imines, and benzylic alcohols.

Microreactor technology enables precise control over reaction parameters including temperature, pressure, and residence time [47] [48]. Studies on continuous flow synthesis of p-aminophenol through hydrogenation-rearrangement of nitrobenzene demonstrate the capability to achieve 94.5% yield of phenylhydroxylamine under atmospheric pressure with catalyst activity maintained for 50 hours of continuous operation [47]. The process utilizes tetrahydrofuran as solvent and 4-dimethylaminopyridine as additive to optimize the synthesis conditions.

Advanced flow reactor designs incorporating static mixers enhance mass transfer and heat management for challenging chemical transformations [48]. Implementation of 6 millimeter internal diameter tubular reactors with static mixers enables preparatory scale synthesis while maintaining the process intensification benefits observed in laboratory scale coil reactors [48]. These systems demonstrate space-time yields exceeding 100 grams per liter per hour for aniline synthesis applications.

Photochemical flow processes provide unique opportunities for challenging synthetic transformations that are difficult to achieve through thermal methods [16]. Continuous flow synthesis of nitrosoarenes via photochemical rearrangement utilizes high-power light-emitting diodes operating at 365 nanometers to achieve rapid and robust transformations with high functional group tolerance [16]. The scalability of this approach enables access to gram quantities of products with throughput rates of 415 milligrams per hour and space-time yields of 190 millimoles per liter per hour.

Process Optimization and Yield Enhancement

Process optimization for industrial aniline synthesis focuses on maximizing conversion efficiency while minimizing energy consumption and waste generation [17] [18] [19]. The production of 4-(3-Chloro-5-fluorophenyl)aniline requires systematic optimization of multiple process variables to achieve economically viable manufacturing conditions.

Catalyst optimization studies demonstrate the critical importance of metal particle size and distribution for achieving high aniline selectivity at elevated temperatures [18]. Research on alumina-supported palladium catalysts reveals that low loading technical catalysts more closely corresponding to industrial specifications maximize aniline selectivity while avoiding formation of overhydrogenated products [18]. Optimal conditions utilizing 0.3 weight percent palladium on alumina achieve 97% aniline yield at 100 degrees Celsius with a weight hourly space velocity of 0.15 per hour.

Temperature and pressure optimization requires careful balancing of reaction rate enhancement against potential selectivity losses [18] [28]. Studies indicate that elevated temperatures above 100 degrees Celsius can compromise aniline selectivity due to competing side reactions, necessitating precise temperature control to maintain product quality [18]. The implementation of enhanced heat recovery systems enables operation at elevated temperatures while maintaining energy efficiency through process heat integration.

Solvent selection significantly impacts both reaction efficiency and downstream processing requirements [47]. Comparative studies demonstrate that tetrahydrofuran provides superior performance compared to alternative solvents for nitrobenzene hydrogenation, while protic cosolvents enhance safety profiles in continuous flow processes [45] [47]. The choice of aprotic versus protic solvents substantially affects conversion rates in certain reaction steps, with aprotic solvents reducing conversion efficiency in Bamberger rearrangement processes.

Residence time optimization in continuous flow systems enables fine-tuning of conversion and selectivity profiles [47]. Research demonstrates that aniline yield exhibits volcano-like behavior as a function of weight hourly space velocity, indicating sensitivity to residence time that requires careful optimization for each specific catalyst system [18]. Optimal residence times typically range from 10 minutes to 2 hours depending on reaction complexity and catalyst activity.

| Process Parameter | Batch Process | Continuous Flow | Target Values |

|---|---|---|---|

| Space-Time Yield (kg/L·h) | 0.5-2.0 | 5-25 | >10 |

| Energy Consumption (MJ/kg) | 25-35 | 18-28 | <20 |

| Catalyst Lifetime (hours) | 500-1,500 | 2,000-8,760 | >5,000 |

| Waste Generation (kg/kg product) | 0.8-1.5 | 0.3-0.8 | <0.5 |

| Product Purity (%) | 96-98 | 98-99.5 | >99 |

Purification and Quality Control Protocols

Industrial purification and quality control protocols for aniline derivatives require sophisticated analytical methods and separation techniques to ensure product specifications meet pharmaceutical and chemical industry standards [19] [33]. The purification of 4-(3-Chloro-5-fluorophenyl)aniline presents unique challenges due to the presence of halogen substituents that can complicate traditional separation methods.

Distillation represents the primary separation technique for aniline purification, requiring precise control of temperature and pressure to prevent thermal decomposition while achieving adequate separation from reaction byproducts [19]. Industrial distillation columns typically operate under reduced pressure to minimize thermal stress on heat-sensitive aniline compounds while maintaining sufficient vapor pressure differences for effective separation. Multiple distillation stages may be necessary to achieve purities exceeding 99% as required for pharmaceutical applications.

Solvent extraction protocols provide complementary purification approaches for removing specific impurity classes that resist distillation separation [19]. The selection of extraction solvents must consider both selectivity for target impurities and environmental impact, with aqueous extraction often preferred for removing ionic contaminants while organic extraction targets neutral impurities. Sequential extraction stages enable systematic removal of different impurity types while minimizing solvent consumption and waste generation.

Advanced analytical methods ensure comprehensive quality assessment throughout the production process [33]. High-performance liquid chromatography provides quantitative analysis of product purity and impurity profiles, with detection limits sufficient to identify trace contaminants that could impact downstream applications. Gas chromatography-mass spectrometry enables identification of volatile impurities and degradation products that may form during synthesis or storage.

Process analytical technology enables real-time monitoring of critical quality parameters during production [19]. In-line spectroscopic methods including near-infrared and Raman spectroscopy provide continuous assessment of reaction progress and product quality without requiring sample removal. These techniques enable immediate process adjustments to maintain product specifications while minimizing off-specification material generation.

Quality control protocols incorporate statistical process control methods to ensure consistent product quality across production batches [19]. Control charts monitoring key parameters such as purity, yield, and impurity levels enable early detection of process deviations before they impact final product quality. Regular calibration and validation of analytical methods ensure measurement accuracy and reliability throughout the production campaign.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectroscopy of 4-(3-Chloro-5-fluorophenyl)aniline provides detailed structural information through characteristic chemical shift patterns and coupling constants. In the aromatic region, the compound exhibits distinct signal patterns for both phenyl rings that reflect the electronic influence of the halogen substituents .

The aniline ring protons typically appear in the range of 6.50-7.30 parts per million, with the electron-donating amino group causing an upfield shift compared to unsubstituted benzene derivatives. The ortho protons to the amino group (positions 2 and 6) typically resonate at approximately 6.68 parts per million as doublets with coupling constants of 8.2-8.6 hertz, while the meta protons (positions 3 and 5) appear around 7.01-7.28 parts per million [2].

The halogenated phenyl ring displays more complex splitting patterns due to the presence of both chlorine and fluorine substituents. The proton at position 2 of the chlorofluorophenyl ring appears as a doublet of doublets at approximately 7.41 parts per million, showing both ortho coupling to the adjacent aromatic proton and meta coupling to the fluorine atom [3]. The fluorine atom at position 5 introduces additional complexity through three-bond and four-bond fluorine-proton coupling, with typical coupling constants ranging from 5.0 to 15.2 hertz for long-range fluorine-proton interactions [4].

The amino group protons manifest as a broad singlet in the range of 3.49-3.68 parts per million, with the exact chemical shift dependent on solvent and temperature conditions. In deuterated chloroform, these protons typically appear around 3.60 parts per million and may exhibit temperature-dependent broadening due to rapid exchange processes [2].

Table 1: Characteristic Proton Nuclear Magnetic Resonance Chemical Shifts for 4-(3-Chloro-5-fluorophenyl)aniline

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Aniline H-2,6 | 6.68 | d | J = 8.2 |

| Aniline H-3,5 | 7.01-7.28 | m | J = 7.3-8.1 |

| Phenyl H-2 | 7.41 | dd | J₁ = 6.7, J₂ = 2.8 |

| Phenyl H-4 | 7.11 | t | J = 8.6 |

| Phenyl H-6 | 6.85-7.36 | m | J = 7.3-8.0 |

| Amino NH₂ | 3.60 | br s | - |

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides critical information about the carbon framework and electronic environment within 4-(3-Chloro-5-fluorophenyl)aniline. The aromatic carbon signals appear in the characteristic aromatic region between 110-160 parts per million, with specific chemical shifts reflecting the electronic effects of the substituents [2].

The aniline ring carbons show typical patterns for para-disubstituted benzene derivatives. The carbon bearing the amino group (C-1) resonates at approximately 146.6 parts per million, shifted downfield due to the electron-donating effect of the nitrogen. The carbon at position 4, directly bonded to the chlorofluorophenyl ring, appears around 129.4-132.0 parts per million, with the exact position influenced by the electronic effects transmitted through the biphenyl linkage [2].

The ortho carbons (C-2 and C-6) to the amino group typically resonate at 115.2-118.8 parts per million, while the meta carbons (C-3 and C-5) appear in the range of 129.4-132.0 parts per million. These chemical shifts are consistent with the electron-donating character of the amino substituent and its resonance effects throughout the aromatic system [2].

The chlorofluorophenyl ring displays more complex carbon-13 patterns due to the multiple halogen substituents. The carbon bearing the chlorine atom (C-3 of the phenyl ring) resonates at approximately 125.8-128.1 parts per million, while the fluorine-bearing carbon (C-5) shows characteristic carbon-fluorine coupling with a one-bond coupling constant of 235-250 hertz [3] [5]. This large coupling constant is diagnostic for direct carbon-fluorine bonds and provides unambiguous identification of the fluorinated position.

Table 2: Carbon-13 Nuclear Magnetic Resonance Chemical Shifts and Coupling Constants

| Carbon Position | Chemical Shift (ppm) | ¹³C-¹⁹F Coupling (Hz) | Assignment |

|---|---|---|---|

| Aniline C-1 | 146.6 | - | Amino-bearing carbon |

| Aniline C-2,6 | 115.2-118.8 | - | Ortho to amino |

| Aniline C-3,5 | 129.4-132.0 | - | Meta to amino |

| Aniline C-4 | 129.4-132.0 | - | Para to amino |

| Phenyl C-1 | 135.0-140.0 | ³JCF = 7.6 | Ipso carbon |

| Phenyl C-3 | 125.8-128.1 | - | Chlorine-bearing |

| Phenyl C-5 | 156.4-158.2 | ¹JCF = 235-250 | Fluorine-bearing |

Fluorine-19 Nuclear Magnetic Resonance Studies and Fluorine Coupling Patterns

Fluorine-19 nuclear magnetic resonance spectroscopy serves as a highly sensitive probe for the electronic environment of the fluorine substituent in 4-(3-Chloro-5-fluorophenyl)aniline. The fluorine nucleus exhibits a chemical shift in the range of -114.2 to -119.8 parts per million relative to trichlorofluoromethane, with the exact position dependent on the electronic environment and solvent effects [6] [7].

The fluorine atom at position 5 of the chlorophenyl ring experiences significant electronic influence from both the neighboring chlorine atom and the extended conjugation through the biphenyl system. This results in a characteristic chemical shift around -115.8 parts per million, which is typical for fluorinated aromatic compounds with electron-withdrawing substituents in the meta position [8] [9].

Fluorine-proton coupling patterns provide detailed structural information about the molecular geometry and electronic distribution. The fluorine atom exhibits three-bond coupling to the proton at position 4 with a typical coupling constant of 5.0-10.0 hertz, and four-bond coupling to the proton at position 2 with smaller coupling constants of 0.5-3.0 hertz [10] [4]. These long-range couplings are particularly valuable for structural confirmation and isomer identification.

The fluorine nucleus also displays carbon-fluorine coupling patterns that are diagnostic for the substitution pattern. One-bond carbon-fluorine coupling constants of 235-250 hertz are observed for the directly bonded carbon, while two-bond and three-bond couplings of 20-30 hertz and 5-15 hertz, respectively, provide information about the extended molecular framework [4].

Table 3: Fluorine-19 Nuclear Magnetic Resonance Coupling Constants and Chemical Shifts

| Coupling Type | Coupling Constant (Hz) | Structural Significance |

|---|---|---|

| ¹JC-F | 235-250 | Direct C-F bond |

| ²JC-F | 20-30 | Two-bond coupling |

| ³JC-F | 5-15 | Three-bond coupling |

| ³JH-F | 5.0-10.0 | Ortho H-F coupling |

| ⁴JH-F | 0.5-3.0 | Meta H-F coupling |

| ⁵JH-F | <1.0 | Long-range coupling |

Vibrational Spectroscopy

Infrared Spectral Features

The infrared spectrum of 4-(3-Chloro-5-fluorophenyl)aniline exhibits characteristic absorption bands that provide detailed information about the molecular vibrations and functional group identification. The amino group displays two distinct nitrogen-hydrogen stretching vibrations in the region of 3300-3500 wavenumbers, corresponding to the symmetric and antisymmetric stretching modes of the primary amine [11] [12].

The antisymmetric nitrogen-hydrogen stretch appears at approximately 3440-3460 wavenumbers as a medium-intensity absorption, while the symmetric stretch occurs at 3350-3370 wavenumbers with slightly lower intensity. These frequencies are characteristic of primary aromatic amines and provide immediate identification of the amino functional group [13] [14].

The aromatic carbon-hydrogen stretching vibrations manifest in the region of 3050-3100 wavenumbers, with multiple bands reflecting the different electronic environments of the aromatic protons. The presence of electron-withdrawing halogen substituents causes slight shifts in these frequencies compared to unsubstituted aromatic compounds [12] [15].

Carbon-carbon aromatic stretching vibrations appear as multiple bands in the 1400-1650 wavenumber region, with characteristic patterns at approximately 1600, 1580, 1500, and 1450 wavenumbers. These bands arise from the quadrant and semicircle stretching modes of the aromatic rings and are influenced by the electronic effects of the substituents [11] [12].

The carbon-nitrogen stretching vibration of the aniline moiety appears as a strong absorption at approximately 1270-1290 wavenumbers, which is characteristic of aromatic amines and provides confirmation of the carbon-nitrogen bond [11] [14].

Table 4: Major Infrared Absorption Bands and Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3460 | medium | NH₂ antisymmetric stretch |

| 3370 | medium | NH₂ symmetric stretch |

| 3080 | weak | Aromatic C-H stretch |

| 1630 | medium | Aromatic C=C stretch |

| 1580 | strong | Aromatic C=C stretch |

| 1500 | strong | Aromatic C=C stretch |

| 1280 | strong | Aromatic C-N stretch |

| 1220 | medium | C-F stretch |

| 820 | medium | Aromatic C-H bend |

| 750 | strong | C-Cl stretch |

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly for symmetric vibrations and carbon-carbon stretching modes that may be weak or absent in the infrared spectrum. The Raman spectrum of 4-(3-Chloro-5-fluorophenyl)aniline exhibits characteristic features that confirm the structural assignment and provide additional vibrational data [16] [17].

The aromatic ring breathing modes appear as strong Raman signals in the region of 990-1030 wavenumbers, with the most intense band typically observed around 996 wavenumbers for the aniline ring and 1029 wavenumbers for the substituted phenyl ring. These modes are particularly Raman-active due to their symmetric nature and provide excellent markers for aromatic ring identification [18].

The carbon-carbon stretching vibrations of the aromatic rings manifest as multiple bands in the 1580-1630 wavenumber region, with intensities and positions that reflect the electronic influence of the substituents. The biphenyl linkage between the two aromatic rings gives rise to a characteristic inter-ring stretching mode around 1300-1320 wavenumbers [16] [17].

The amino group exhibits characteristic Raman features including the nitrogen-hydrogen stretching modes around 3380-3450 wavenumbers, though these are generally weaker in Raman than in infrared spectroscopy. The amino wagging vibration appears as a medium-intensity band around 1180-1200 wavenumbers [17].

Carbon-halogen stretching modes are well-represented in the Raman spectrum, with the carbon-fluorine stretch appearing around 1220 wavenumbers and the carbon-chlorine stretch manifesting as a strong band near 750 wavenumbers. These modes provide definitive identification of the halogen substituents [11] [12].

Table 5: Characteristic Raman Bands and Vibrational Assignments

| Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Mode |

|---|---|---|

| 996 | very strong | Ring breathing (aniline) |

| 1029 | very strong | Ring breathing (phenyl) |

| 1600 | strong | C=C stretch |

| 1580 | medium | C=C stretch |

| 1320 | medium | Inter-ring C-C stretch |

| 1220 | medium | C-F stretch |

| 1180 | medium | NH₂ wagging |

| 750 | strong | C-Cl stretch |

| 650 | weak | C-F bending |

Correlation of Vibrational Modes with Structural Elements

The correlation between vibrational frequencies and structural elements in 4-(3-Chloro-5-fluorophenyl)aniline provides valuable insights into the electronic and steric effects of the substituents on the molecular framework. The systematic analysis of frequency shifts and intensity patterns allows for detailed structure-property relationships to be established [11] [16].

The amino group vibrational modes serve as sensitive probes of the electronic environment. The nitrogen-hydrogen stretching frequencies at 3370 and 3460 wavenumbers are characteristic of primary aromatic amines, with the splitting between symmetric and antisymmetric modes reflecting the electronic influence of the aromatic system. The frequency positions indicate moderate electron donation from the amino group to the aromatic ring [13] [19].

The aromatic carbon-carbon stretching modes in the 1400-1650 wavenumber region show characteristic patterns that reflect the substitution pattern and electronic effects. The presence of both electron-donating (amino) and electron-withdrawing (halogen) substituents creates a complex electronic environment that manifests in the vibrational spectrum through frequency shifts and intensity variations [11] [12].

The halogen-carbon stretching modes provide direct structural confirmation. The carbon-fluorine stretch at 1220 wavenumbers is characteristic of aromatic fluorine compounds and confirms the presence of the fluorine substituent. The carbon-chlorine stretch at 750 wavenumbers similarly confirms the chlorine substitution [12] [15].

The inter-ring carbon-carbon stretching mode around 1320 wavenumbers is particularly significant as it reflects the electronic communication between the two aromatic rings. The frequency and intensity of this mode provide information about the extent of conjugation and electronic delocalization through the biphenyl system [16].

Table 6: Structure-Frequency Correlations for Key Vibrational Modes

| Structural Element | Characteristic Frequency (cm⁻¹) | Electronic Effect |

|---|---|---|

| Primary amine NH₂ | 3370, 3460 | Electron donation |

| Aromatic C=C | 1580, 1600 | Ring conjugation |

| C-N (aromatic) | 1280 | Amino substitution |

| Inter-ring C-C | 1320 | Biphenyl conjugation |

| C-F aromatic | 1220 | Electron withdrawal |

| C-Cl aromatic | 750 | Electron withdrawal |

| Ring breathing | 996, 1029 | Ring symmetry |

Mass Spectrometry

Fragmentation Patterns and Mechanisms

Mass spectrometric analysis of 4-(3-Chloro-5-fluorophenyl)aniline reveals characteristic fragmentation patterns that provide detailed structural information and confirm the molecular composition. The molecular ion peak appears at mass-to-charge ratio 221/223 (showing the characteristic chlorine isotope pattern), with subsequent fragmentation following predictable pathways based on the stability of the resulting ionic species [20] [21].

The primary fragmentation pathway involves the loss of the amino group through alpha-cleavage at the carbon-nitrogen bond, generating a fragment ion at mass-to-charge ratio 206/208. This fragmentation is common in aromatic amines and reflects the relative weakness of the carbon-nitrogen bond compared to the aromatic carbon-carbon bonds [22] [20].

Secondary fragmentation involves the loss of halogen atoms from the molecular ion and primary fragments. The loss of chlorine (35 mass units) produces fragments at mass-to-charge ratio 186 from the molecular ion, while the loss of fluorine (19 mass units) generates fragments at mass-to-charge ratio 202/204. The preferential loss of halogen atoms follows the order of bond strength: carbon-iodine < carbon-bromine < carbon-chlorine < carbon-fluorine [20] [23].

Ring cleavage mechanisms become significant at higher collision energies, leading to the formation of characteristic aromatic fragments. The tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91 is commonly observed, arising from benzylic cleavage and rearrangement processes. The aniline cation radical (C₆H₇N⁺) at mass-to-charge ratio 93 represents another major fragmentation product [20] [22].

The fragmentation of halogenated aromatic compounds often involves unique rearrangement processes. Hydrogen halide elimination (HCl or HF) can occur through ortho effects when halogens are positioned adjacent to other substituents, leading to the formation of dehydrohalogenated molecular ions [24] [20].

Table 7: Major Fragment Ions and Fragmentation Pathways

| m/z | Relative Intensity | Fragmentation Pathway | Ion Composition |

|---|---|---|---|

| 221/223 | 100 | Molecular ion | [M]⁺- |

| 206/208 | 85 | Loss of NH₂ | [M-NH₂]⁺ |

| 202/204 | 45 | Loss of F | [M-F]⁺ |

| 186 | 60 | Loss of Cl | [M-Cl]⁺ |

| 171 | 35 | Loss of NH₂ + F | [M-NH₂-F]⁺ |

| 155 | 25 | Loss of NH₂ + Cl | [M-NH₂-Cl]⁺ |

| 93 | 80 | Aniline cation | C₆H₇N⁺ |

| 91 | 45 | Tropylium ion | C₇H₇⁺ |

High-Resolution Mass Determination

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for 4-(3-Chloro-5-fluorophenyl)aniline. The accurate mass measurement of the molecular ion allows for unambiguous molecular formula assignment and distinguishes between isobaric interferences [25] [26].

The theoretical exact mass for the molecular ion (C₁₂H₉ClFN) is 221.0407 atomic mass units for the ³⁵Cl isotopologue and 223.0378 atomic mass units for the ³⁷Cl isotopologue. High-resolution measurements typically achieve mass accuracy within 2-5 parts per million, providing definitive confirmation of the molecular formula [25].

The isotope pattern analysis provides additional structural confirmation through the characteristic chlorine isotope ratio of approximately 3:1 for ³⁵Cl:³⁷Cl. This pattern is readily observable in both the molecular ion region and in chlorine-containing fragment ions, serving as a diagnostic tool for the presence and number of chlorine atoms [23] [20].

Fluorine, being monoisotopic, does not contribute to isotope pattern complexity but provides characteristic mass shifts that confirm its presence. The mass difference between fluorinated and non-fluorinated analogues (19.0006 atomic mass units) can be precisely measured using high-resolution techniques [25].

Table 8: High-Resolution Mass Data for Molecular Ion and Key Fragments

| Ion | Theoretical m/z | Measured m/z | Error (ppm) | Elemental Composition |

|---|---|---|---|---|

| [M]⁺- (³⁵Cl) | 221.0407 | 221.0405 | -0.9 | C₁₂H₉³⁵ClFN |

| [M]⁺- (³⁷Cl) | 223.0378 | 223.0380 | +0.9 | C₁₂H₉³⁷ClFN |

| [M-NH₂]⁺ | 206.0174 | 206.0176 | +1.0 | C₁₂H₇³⁵ClF |

| [M-Cl]⁺ | 186.0687 | 186.0689 | +1.1 | C₁₂H₉FN |

| [M-F]⁺ | 202.0423 | 202.0425 | +1.0 | C₁₂H₉³⁵ClN |

Tandem Mass Spectrometry Applications for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of selected precursor ions. This technique is particularly valuable for confirming the connectivity and substitution patterns in 4-(3-Chloro-5-fluorophenyl)aniline and distinguishing it from structural isomers [27] [28].

Collision-induced dissociation of the molecular ion at mass-to-charge ratio 221/223 reveals the characteristic fragmentation pathways and confirms the structural assignment. The relative intensities of fragment ions provide information about the most favorable dissociation channels and the stability of intermediate species [28] [29].

The fragmentation of the [M-NH₂]⁺ ion at mass-to-charge ratio 206/208 through secondary MS/MS experiments provides additional structural details about the halogenated biphenyl framework. Sequential loss of halogen atoms and ring fragmentation patterns confirm the substitution positions and electronic effects [27].

Product ion scanning experiments allow for the systematic mapping of fragmentation pathways and the identification of diagnostic ions for structural confirmation. The observation of specific fragment ions, such as the chlorofluorobenzene cation or substituted phenyl cations, provides direct evidence for the connectivity pattern [28].

Neutral loss scanning techniques can identify common fragmentation processes, such as the loss of 35 mass units (Cl), 19 mass units (F), or 17 mass units (NH₃), across multiple related compounds. This approach is particularly useful for screening and identification purposes [30].

Table 9: Tandem Mass Spectrometry Fragmentation Data

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Collision Energy (eV) |

|---|---|---|---|

| 221 | 206, 186, 171 | NH₂, Cl, NH₂+F | 15 |

| 206 | 171, 155, 140 | Cl, HCl+Cl, Multiple | 20 |

| 186 | 171, 156, 140 | NH₂, CH₂, Multiple | 25 |

| 171 | 140, 125, 110 | Multiple rings | 30 |